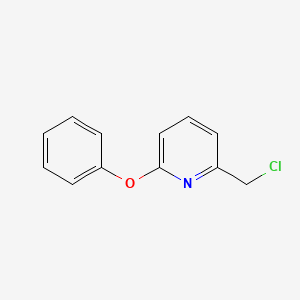

2-Chloromethyl-6-phenoxypyridine

Description

Properties

Molecular Formula |

C12H10ClNO |

|---|---|

Molecular Weight |

219.66 g/mol |

IUPAC Name |

2-(chloromethyl)-6-phenoxypyridine |

InChI |

InChI=1S/C12H10ClNO/c13-9-10-5-4-8-12(14-10)15-11-6-2-1-3-7-11/h1-8H,9H2 |

InChI Key |

HTPGVWLAVAQOQK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=N2)CCl |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares substituents, molecular formulas, and key properties of 2-Chloromethyl-6-phenoxypyridine with analogous pyridine derivatives:

Reactivity and Electronic Effects

- Chloromethyl Group Reactivity : The -CH₂Cl group in the target compound facilitates nucleophilic substitution (e.g., SN2 reactions), making it versatile for synthesizing amines, ethers, or thioethers. In contrast, Nitrapyrin’s -CCl₃ group is less reactive due to steric hindrance and electron withdrawal .

- Phenoxy vs. Trichloromethyl: The phenoxy group in the target compound donates electrons via resonance, activating the pyridine ring for electrophilic substitution. Conversely, Nitrapyrin’s -CCl₃ group deactivates the ring, reducing reactivity .

- Cyano and Carboxylic Acid Groups: Compounds with -CN (e.g., ) exhibit strong electron-withdrawing effects, directing electrophilic attacks to specific positions.

Physical and Crystallographic Properties

- Planarity and Aromaticity : 2-Chloro-6-phenylpyridine-3-carbonitrile exhibits near-planar geometry with retained aromaticity in the pyridine ring, suggesting stable crystalline packing .

- Lipophilicity: The phenoxy group in the target compound increases lipophilicity, favoring membrane permeability in drug design. Nitrapyrin’s -CCl₃ group further enhances hydrophobicity, ideal for soil applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloromethyl-6-phenoxypyridine, and how can purity be maximized?

- Methodology : Multi-step organic synthesis is typically employed, starting with pyridine derivatives. For example, acylation and chlorination reactions can introduce the chloromethyl group at the 6-position of the pyridine ring . Key steps include:

- Acylation : Use acetyl chloride or similar reagents to functionalize the pyridine ring.

- Chlorination : Employ reagents like SOCl₂ or PCl₅ to introduce the chloromethyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (using ethanol or dichloromethane) improves purity.

Q. How can structural characterization be performed for this compound?

- Analytical Techniques :

- Spectroscopy : ¹H NMR (δ 2.8–3.2 ppm for chloromethyl protons), ¹³C NMR (δ 40–45 ppm for CH₂Cl), and FT-IR (C-Cl stretch at ~600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to confirm molecular weight (e.g., [M+H]+ at m/z 224.6 for C₁₂H₁₀ClNO) .

- X-ray Crystallography : For solid-state structure elucidation (if single crystals are obtainable) .

Q. What safety protocols are recommended for handling this compound?

- Guidelines :

- Use fume hoods, nitrile gloves, and safety goggles to prevent skin/eye contact .

- Store in airtight containers at 2–8°C to avoid degradation .

- Toxicity Note : Limited toxicological data exist; assume acute toxicity and handle as per GHS Category 2 (Warning: H315, H319) .

Advanced Research Questions

Q. How do reaction conditions influence the regioselectivity of chloromethylation in pyridine derivatives?

- Mechanistic Insights :

- Electrophilic Substitution : Chloromethyl groups preferentially attach to the 6-position due to electron-withdrawing effects of the phenoxy group at position 2. Computational studies (DFT) can predict reactivity trends .

- Catalytic Effects : Lewis acids (e.g., AlCl₃) enhance chlorination efficiency but may alter regioselectivity .

Q. What strategies resolve contradictions in bioactivity data for this compound derivatives?

- Case Study : Discrepancies in antimicrobial assays may arise from:

- Impurities : Trace solvents (e.g., DMSO) can inhibit bacterial growth. Re-purify compounds and re-test .

- Assay Conditions : Adjust pH (6.5–7.5) or nutrient media to match physiological environments .

Q. How can computational modeling predict the environmental fate of this compound?

- Approaches :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.